2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide
Description
2-Bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide is a synthetic benzamide derivative characterized by a 2-bromo substituent on the aromatic ring and a polyethylene glycol (PEG)-like ethoxy chain terminating in a 2,5-dioxopyrrolidin-1-yl (succinimidyl) group. This compound is structurally optimized for applications in bioconjugation and targeted drug delivery due to its reactive succinimidyl ester, which facilitates covalent bonding with nucleophiles (e.g., amines, thiols) .
Properties
IUPAC Name |
2-bromo-N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c16-12-4-2-1-3-11(12)15(21)17-7-9-22-10-8-18-13(19)5-6-14(18)20/h1-4H,5-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFXEIHPYMOGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide typically involves multiple stepsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Bioconjugation: The compound can be used to link biomolecules, such as proteins and peptides, through its reactive bromine and amide groups.
Materials Science: It is employed in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism by which 2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, while the amide and pyrrolidinone groups can form hydrogen bonds and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Comparison Table
Comparison with Succinimidyl-Containing Derivatives
The synthesis of bis(2-(2-(2-(3-((2,5-dioxopyrrolidin-1-yl)oxy)-3-oxopropoxy)ethoxy)ethoxy)ethyl) C60–malonate () highlights the use of succinimidyl esters in fullerene functionalization. Key differences include:
- Backbone Complexity : employs a malonate-C60 core with extended PEG chains, whereas the target compound features a simpler benzamide scaffold.
- Solubility : The target’s shorter ethoxy chain may reduce aqueous solubility compared to the longer PEG chains in , which enhance hydrophilicity .
Comparison with Thioether- and Heterocyclic-Modified Benzamides
lists thioether- and heterocyclic-substituted benzamides (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) designed for therapeutic use. Contrasts include:
Activity and Reactivity Comparison
| Compound Type | Key Substituents | Reactivity Profile | Biological Relevance |
|---|---|---|---|
| Target Compound | Succinimidyl ester, Br | High bioconjugation efficiency | Drug delivery systems |
| Thioether-Benzamides | Thioether, heterocycles | Moderate electrophilicity | Antiviral/anticancer agents |
Biological Activity
2-bromo-N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)benzamide, with the CAS number 2210137-61-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 354.4 g/mol. The compound features a bromine substituent, which may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₂N₂O₅S |
| Molecular Weight | 354.4 g/mol |
| CAS Number | 2210137-61-2 |
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, derivatives of 2,5-dioxopyrrolidin-1-yl compounds have demonstrated significant efficacy in mouse models for seizures. One study reported that a closely related compound exhibited an ED50 of 23.7 mg/kg in the maximal electroshock (MES) test and showed protective effects against pentylenetetrazole-induced seizures .
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is suggested that similar compounds may inhibit calcium currents mediated by L-type calcium channels, which are crucial in neuronal excitability and neurotransmitter release. This inhibition could contribute to the observed anticonvulsant effects.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound can provide insights into optimizing its pharmacological properties. Research indicates that modifications in the benzamide structure can significantly impact biological activity. For example, alterations in the substituents on the benzene ring have been shown to enhance or reduce potency against specific targets such as HSET (KIFC1), a protein implicated in cancer cell survival .
Case Studies and Research Findings
Several studies have focused on the biological activities of related compounds:
- Antitumor Activity : Compounds with similar structural motifs have been evaluated for their antitumor properties, showing promising results against various cancer cell lines due to their ability to disrupt mitotic processes .
- Anti-inflammatory Effects : Some derivatives have also exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that these compounds possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making them suitable candidates for further development.
Q & A
Q. Advanced Research Focus
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the bromobenzamide (aromatic protons at ~7.2–8.0 ppm) and ethoxyethyl-pyrrolidinedione moieties (e.g., methylene groups at ~3.5–4.5 ppm). Use 2D NMR (COSY, HSQC) to confirm connectivity .
- X-ray Crystallography : Resolve stereoelectronic effects (e.g., planarity of the pyrrolidinedione ring) and hydrogen-bonding patterns critical for biological activity .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS) and detect impurities (e.g., residual solvents) .
What in vitro models are suitable for evaluating this compound’s bioactivity, and how should experimental controls be designed?
Q. Methodological Guidance
- Cell-Based Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to test antiproliferative activity. Include controls for solvent effects (e.g., DMSO) and reference drugs (e.g., cisplatin) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates. Normalize activity to positive (e.g., staurosporine) and negative (no enzyme) controls .
- Dose-Response Analysis : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Validate with triplicate runs .
How do structural modifications at the pyrrolidinedione or benzamide moieties influence pharmacokinetic properties?
Q. Structure-Activity Relationship (SAR) Analysis
- Pyrrolidinedione Modifications : Replace the dioxopyrrolidinyl group with other electron-withdrawing groups (e.g., succinimide) to alter electrophilicity and metabolic stability .
- Benzamide Substituents : Introduce para-substituents (e.g., -NO₂, -CF₃) to enhance membrane permeability. Use LogP calculations (e.g., ChemAxon) to predict bioavailability .
- Ethoxyethyl Chain : Shorten the chain to reduce conformational flexibility and improve target binding specificity .
How can researchers resolve contradictions in bioactivity data across studies?
Q. Data Contradiction Analysis
- Assay Variability : Compare protocols for differences in cell density, incubation time, or readout methods (e.g., MTT vs. ATP-based viability assays) .
- Impurity Effects : Characterize batches via HPLC-MS; even 5% impurities (e.g., unreacted bromobenzamide) can skew activity .
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess reproducibility across labs .
What computational methods predict the environmental fate and toxicity of this compound?
Q. Advanced Environmental Chemistry
- QSAR Modeling : Use EPI Suite or TEST software to estimate biodegradation half-life and aquatic toxicity .
- Metabolic Pathway Prediction : Employ Schrödinger’s Metabolism Module to identify potential cytochrome P450-mediated oxidation sites .
- Ecotoxicity Testing : Conduct Daphnia magna acute toxicity assays (OECD 202) to validate computational predictions .
How can crystallization conditions be optimized to obtain high-quality crystals for X-ray studies?
Q. Crystallography Methodology
- Solvent Screening : Test polar (ethanol) vs. non-polar (hexane) solvents for slow evaporation.
- Temperature Gradients : Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) .
- Additive Screening : Introduce co-crystallization agents (e.g., crown ethers) to stabilize lattice formation .
What strategies mitigate hydrolysis of the ethoxyethyl-pyrrolidinedione linkage under physiological conditions?
Q. Stability Studies
- pH Profiling : Assess stability in buffers (pH 4–9) to simulate lysosomal vs. plasma environments.
- Protecting Groups : Introduce tert-butyl or acetyl groups to shield the linkage from enzymatic cleavage .
- Accelerated Stability Testing : Use 40°C/75% RH conditions (ICH Q1A guidelines) to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
